molecular formula C22H21N3O3 B12884872 N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide

Cat. No.: B12884872
M. Wt: 375.4 g/mol
InChI Key: VPGZOUHSSMYCDQ-XDJHFCHBSA-N
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Description

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide is a complex organic compound that features a unique structure combining an anilino group, a dimethylamino group, and a furan ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with furan-based aldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Shares the dimethylamino group but lacks the furan ring and anilino group.

    N-(4-Dimethylamino)benzamide: Similar structure but without the furan ring.

    N-(2-Furylmethyl)aniline: Contains the furan ring and aniline but lacks the dimethylamino group.

Uniqueness

N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-3-anilino-1-[5-(dimethylamino)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H21N3O3/c1-25(2)20-14-13-18(28-20)15-19(22(27)23-17-11-7-4-8-12-17)24-21(26)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,23,27)(H,24,26)/b19-15+

InChI Key

VPGZOUHSSMYCDQ-XDJHFCHBSA-N

Isomeric SMILES

CN(C)C1=CC=C(O1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(O1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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